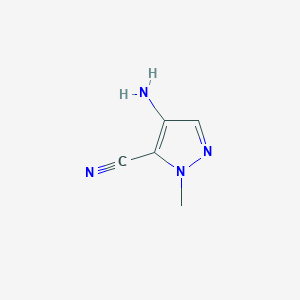

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Übersicht

Beschreibung

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most well-known method for synthesizing 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is often carried out using various catalysts and reagents such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . For example, a novel one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been developed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological activities or different physical properties suitable for specific applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is primarily recognized for its potential in pharmaceutical development. Its derivatives have been explored for various therapeutic effects, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory activities, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Cancer Research : Studies have shown that this compound can inhibit specific enzyme activities related to cancer progression, suggesting its potential as an anticancer agent. The ability to interact with biological targets effectively enhances its pharmacological profile .

- Synthesis of Pyrazole Derivatives : It serves as a building block for synthesizing more complex pyrazole derivatives that may possess enhanced biological activities. This versatility allows for the exploration of new therapeutic avenues in drug design.

Agrochemical Applications

In the agrochemical sector, this compound plays a crucial role as an intermediate in synthesizing various crop protection agents:

- Herbicides and Fungicides : This compound is integral to developing herbicides and fungicides that improve crop yields and pest resistance. Its efficacy in enhancing the performance of these agrochemicals makes it valuable in agricultural chemistry .

Material Science

The compound is also utilized in material science for the development of advanced materials:

- Polymers and Coatings : Its chemical properties allow it to be incorporated into polymers and coatings, enhancing their durability and performance. This application is particularly relevant in industries requiring materials with specific chemical resistance .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent:

- Detection and Quantification : It is employed in various analytical methods to detect and quantify other chemical substances, providing reliable results across different laboratory settings .

Biochemical Research

The compound's utility extends into biochemical research:

- Enzyme Interactions : It is used to study enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes. This research is essential for developing new therapeutic strategies targeting specific biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Wirkmechanismus

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can reversibly block pest GABA-A receptors, disturbing the activity of the insect’s central nervous system and causing hyperexcitation of the nerves and muscles . This mechanism makes it a potential candidate for developing insecticides and other pest control agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino-pyrazoles such as:

- 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile

- 4-Amino-1-phenyl-1H-pyrazole-5-carbonitrile

- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets and its versatility in chemical reactions make it a valuable compound in research and industrial applications.

Biologische Aktivität

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (referred to as 4-A-1-M-Pyrazole-5-CN) is a heterocyclic compound belonging to the pyrazole family. It has gained attention in pharmacological research due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a pyrazole ring with an amino group at position 4, a methyl group at position 1, and a carbonitrile group at position 5. This unique structure contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that 4-A-1-M-Pyrazole-5-CN exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that compounds structurally related to 4-A-1-M-Pyrazole-5-CN can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The compound has also been studied for its anticancer potential. It inhibits specific enzyme activities associated with cancer progression, particularly those involved in cell proliferation and survival pathways. For instance, molecular docking studies have identified potential binding sites on target proteins that are critical for cancer cell growth .

Antiviral Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise as an antiviral agent. Some derivatives exhibit activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV), indicating its potential utility in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity through competitive or non-competitive inhibition.

- Molecular Interactions : Its amino group facilitates interactions with metal ions and other biomolecules, enhancing its biological efficacy .

Study on Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema formation compared to control groups treated with saline. The compound demonstrated an inhibition percentage of approximately 65% in swelling induced by inflammatory agents .

Anticancer Research

Another study focused on the anticancer properties of this compound. In vitro tests showed that treatment with this compound led to a dose-dependent decrease in the viability of cancer cell lines, particularly breast and prostate cancer cells. The IC values ranged from 10 µM to 20 µM, indicating potent activity against these cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-3-methyl-1H-pyrazole | Amino group at position 4 | Exhibits different biological activity profiles |

| 3-Amino-1-methyl-1H-pyrazole | Amino group at position 3 | Potentially different reactivity due to positioning |

| 5-Amino-4-cyanopyrazole | Cyanide at position 4 | Increased reactivity due to additional nitrile functionality |

| 4-Amino-1-(substituted aryl)-pyrazoles | Substituted aryl groups at position 1 | Enhanced biological activity based on aryl substitution |

This table illustrates the structural diversity among pyrazole derivatives and their varying biological activities, highlighting the unique profile of this compound.

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIXJJWMOCKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.